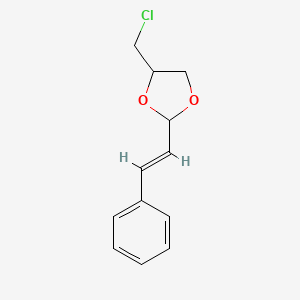
4-(Chloromethyl)-2-(2-phenylethenyl)-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Chloromethyl)-2-(2-phenylethenyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. This compound is characterized by the presence of a chloromethyl group and a phenylethenyl group attached to a dioxolane ring. Dioxolanes are known for their stability and versatility in various chemical reactions, making them valuable intermediates in organic synthesis.
准备方法
The synthesis of 4-(Chloromethyl)-2-(2-phenylethenyl)-1,3-dioxolane can be achieved through several synthetic routes. One common method involves the reaction of 2-phenylethenyl alcohol with chloromethyl methyl ether in the presence of a Lewis acid catalyst, such as zinc chloride. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反应分析
4-(Chloromethyl)-2-(2-phenylethenyl)-1,3-dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with a variety of nucleophiles, such as amines, thiols, and alcohols, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively.
Oxidation Reactions: The phenylethenyl group can be oxidized to form corresponding epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction Reactions: The compound can undergo reduction reactions to form the corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
科学研究应用
4-(Chloromethyl)-2-(2-phenylethenyl)-1,3-dioxolane has several scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules. Its reactivity and stability make it a useful building block in organic synthesis.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals
Medicine: Research into the compound’s potential therapeutic applications is ongoing. It may serve as a precursor for the synthesis of drugs targeting specific molecular pathways.
Industry: The compound’s stability and reactivity make it suitable for use in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(Chloromethyl)-2-(2-phenylethenyl)-1,3-dioxolane involves its ability to undergo various chemical reactions, leading to the formation of new compounds with different biological and chemical properties. The chloromethyl group can act as an electrophile, reacting with nucleophiles to form new bonds. The phenylethenyl group can participate in oxidation and reduction reactions, further modifying the compound’s structure and reactivity.
相似化合物的比较
4-(Chloromethyl)-2-(2-phenylethenyl)-1,3-dioxolane can be compared with other similar compounds, such as:
4-(Chloromethyl)-1,3-dioxolane: Lacks the phenylethenyl group, resulting in different reactivity and applications.
2-(2-Phenylethenyl)-1,3-dioxolane: Lacks the chloromethyl group, affecting its ability to undergo substitution reactions.
4-(Bromomethyl)-2-(2-phenylethenyl)-1,3-dioxolane: The bromomethyl group can undergo similar reactions as the chloromethyl group but with different reactivity and selectivity.
The uniqueness of this compound lies in its combination of the chloromethyl and phenylethenyl groups, providing a versatile platform for various chemical transformations and applications.
属性
CAS 编号 |
91324-60-6 |
|---|---|
分子式 |
C12H13ClO2 |
分子量 |
224.68 g/mol |
IUPAC 名称 |
4-(chloromethyl)-2-[(E)-2-phenylethenyl]-1,3-dioxolane |
InChI |
InChI=1S/C12H13ClO2/c13-8-11-9-14-12(15-11)7-6-10-4-2-1-3-5-10/h1-7,11-12H,8-9H2/b7-6+ |
InChI 键 |
LTJFSXKYSVJBLM-VOTSOKGWSA-N |
手性 SMILES |
C1C(OC(O1)/C=C/C2=CC=CC=C2)CCl |
规范 SMILES |
C1C(OC(O1)C=CC2=CC=CC=C2)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-(1H-Benzimidazol-1-yl)-3-methyl-1-oxobutan-2-yl]formamide](/img/structure/B14355394.png)
![2-[(Furan-2-yl)methoxy]-5-(propan-2-yl)cyclohepta-2,4,6-trien-1-one](/img/structure/B14355396.png)
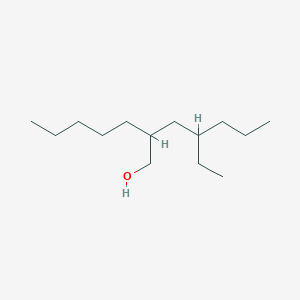
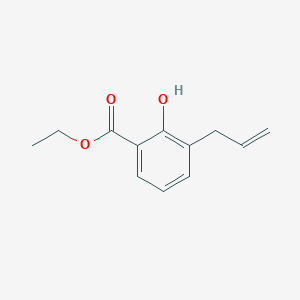
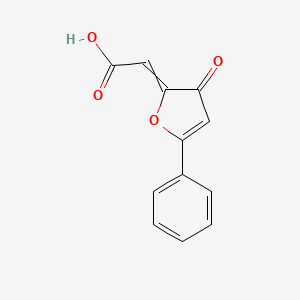
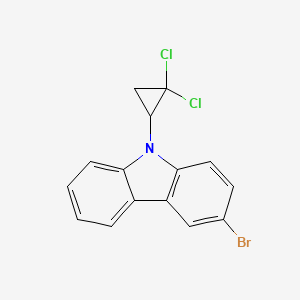
![N'',N'''-[(Octadecylazanediyl)di(propane-3,1-diyl)]diguanidine](/img/structure/B14355405.png)

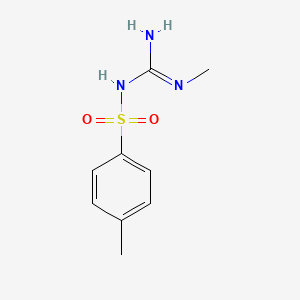
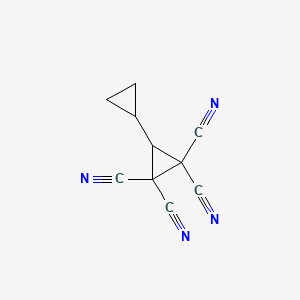
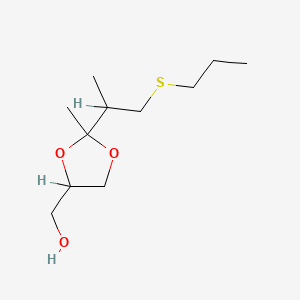
![5-Azatricyclo[4.3.1.03,8]decan-4-one;hydrate](/img/structure/B14355457.png)
![3-[(Prop-2-en-1-yl)sulfanyl]-1-(propylsulfanyl)prop-1-ene](/img/structure/B14355459.png)
![(3-{[(2-Methyloct-3-yn-2-yl)oxy]methoxy}prop-1-yn-1-yl)benzene](/img/structure/B14355467.png)
